N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide
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Overview
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a methoxypropyl chain, and a phenoxypropanamide moiety, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds similar to “N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide” often target specific enzymes or receptors in the body. For example, many drugs target proteins involved in signal transduction pathways, which are critical for the cell’s response to its environment .
Mode of Action
Once the compound binds to its target, it can alter the target’s activity. This can result in a variety of effects, depending on the specific target and the type of interaction. For example, the compound could inhibit an enzyme, preventing it from carrying out its normal function .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, if the target is part of a signal transduction pathway, the compound could disrupt the signaling process, leading to changes in cell behavior .
Pharmacokinetics
After administration, the compound would be absorbed into the bloodstream, distributed throughout the body, metabolized (usually in the liver), and eventually excreted. These processes determine the drug’s bioavailability, or the amount of the drug that is able to have an active effect .
Result of Action
The ultimate effect of the compound would depend on the specific biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability, and the presence of other molecules can influence its ability to bind to its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position.
Methoxypropyl Chain Addition: The next step involves the addition of a methoxypropyl group to the chlorophenyl intermediate through a nucleophilic substitution reaction.
Formation of Phenoxypropanamide: The final step involves the coupling of the methoxypropyl-chlorophenyl intermediate with a phenoxypropanamide moiety using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide: Similar structure with the chlorine atom at the para position.
N-[2-(3-bromophenyl)-2-methoxypropyl]-2-phenoxypropanamide: Similar structure with a bromine atom instead of chlorine.
N-[2-(3-chlorophenyl)-2-ethoxypropyl]-2-phenoxypropanamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide is unique due to the specific positioning of the chlorine atom and the methoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-14(24-17-10-5-4-6-11-17)18(22)21-13-19(2,23-3)15-8-7-9-16(20)12-15/h4-12,14H,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQUCCBDIUAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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